Piroxantrone

Catalog No.
S548636
CAS No.
91441-23-5
M.F
C21H25N5O4
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piroxantrone

CAS Number

91441-23-5

Product Name

Piroxantrone

IUPAC Name

10-(3-aminopropylimino)-6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one

Molecular Formula

C21H25N5O4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2

InChI Key

UKNVCOILWOLTLJ-UHFFFAOYSA-N

SMILES

Array

solubility

H2O > 11.20 (mg/mL)
Buffer, pH4 > 9.60 (mg/mL)
Buffer, pH9 > 11.50 (mg/mL)
Ethanol < 0.73 (mg/mL)
DMA 0.70 (mg/mL)
DMSO > 9.60 (mg/mL)
CHCl3 < 0.77 (mg/mL)
EtOAc < 0.71 (mg/mL)
t-BuOH < 0.71 (mg/mL)

Synonyms

CI942; PD111815; CI 942; PD 111815; CI-942; PD-111815;Piroxantrone; oxanthrazole; oxantrazole; Piroxantrone HCl.

Canonical SMILES

C1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O

The exact mass of the compound Piroxantrone is 411.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h2o > 11.20 (mg/ml)buffer, ph4 > 9.60 (mg/ml)buffer, ph9 > 11.50 (mg/ml)ethanol < 0.73 (mg/ml)dma 0.70 (mg/ml)dmso > 9.60 (mg/ml)chcl3 < 0.77 (mg/ml)etoac < 0.71 (mg/ml)t-buoh < 0.71 (mg/ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Piroxantrone, also known as BBR 2778, is a synthetic aza-anthracenedione developed as a structural analog of the established anticancer agent Mitoxantrone. Like its predecessors, it functions as a potent inhibitor of DNA topoisomerase II and a DNA intercalator, mechanisms central to its cytotoxic activity against proliferating cells. The primary rationale for developing analogs in this class was to retain or improve anti-tumor efficacy while reducing the significant, dose-limiting cardiotoxicity associated with earlier anthracyclines (e.g., Doxorubicin) and related anthracenediones like Mitoxantrone. Therefore, its procurement and application are often considered in contexts where a differentiated safety or efficacy profile relative to these benchmark agents is required.

Although Piroxantrone is structurally related to Mitoxantrone, substituting one for the other in experimental or developmental workflows is inadvisable due to significant differences in their biological profiles. Piroxantrone was specifically engineered to minimize iron chelation, a key mechanism implicated in the cardiotoxicity of related compounds. This chemical modification leads to a quantitatively different and reduced impact on cardiac cells compared to both Mitoxantrone and Doxorubicin. These differences in cellular toxicity and safety profile mean that data generated with one compound cannot be reliably extrapolated to the other, making direct substitution a critical source of experimental variability and invalid conclusions, particularly in long-term or high-dose studies.

Significantly Reduced Cardiotoxicity Compared to Doxorubicin and Mitoxantrone In Vitro

In a direct comparison using neonatal rat myocytes, Piroxantrone was 10- to 12-fold less damaging than either Doxorubicin or Mitoxantrone. This demonstrates a fundamental difference in its effect on cardiac cells, a critical parameter for any study involving this class of compounds.

Evidence DimensionCellular Damage (Lactate Dehydrogenase Release)
Target Compound Data10- to 12-fold less damaging than comparators
Comparator Or BaselineDoxorubicin and Mitoxantrone
Quantified Difference1000% - 1200% lower cellular damage
ConditionsAssay measuring lactate dehydrogenase (LDH) release from neonatal rat myocytes.

This allows for the investigation of topoisomerase II inhibition with a substantially lower risk of cardiotoxicity-related artifacts, enabling more accurate assessment of on-target anti-cancer effects.

Demonstrated Lower In Vivo Cardiac Damage in a Chronic Dosing Mouse Model

In a comparative mouse study, repeated cycles of Doxorubicin or Mitoxantrone resulted in marked or severe degenerative cardiomyopathy. In contrast, mice receiving repeated cycles of Piroxantrone showed only minimal cardiac changes. Furthermore, in animals with pre-existing cardiomyopathy from Doxorubicin treatment, subsequent administration of Mitoxantrone worsened the condition, whereas Piroxantrone did not.

Evidence DimensionHistopathologic Degenerative Cardiomyopathy Score
Target Compound DataMinimal cardiac changes
Comparator Or BaselineDoxorubicin and Mitoxantrone (Marked or severe cardiomyopathy)
Quantified DifferenceQualitatively significant reduction in cardiac tissue damage observed via histopathology.
ConditionsCD1 female mice receiving repeated weekly cycles of equiactive doses of each compound.

For long-term in vivo studies or in models sensitive to cardiac function, Piroxantrone provides a more stable baseline with less risk of confounding toxicity, improving the reliability of efficacy readouts.

Isoform-Selective Activity Towards Topoisomerase IIα over IIβ

While Piroxantrone inhibits both Topoisomerase IIα and IIβ isoforms, it demonstrates selectivity for stabilizing the Topoisomerase IIα-DNA covalent complex. The Topoisomerase IIβ isoform is the predominant form in post-mitotic cardiomyocytes, and its damage is linked to the cardiotoxicity of agents like Doxorubicin. Piroxantrone's selectivity for the α isoform, which is more prevalent in proliferating cancer cells, provides a mechanistic basis for its improved cardiac safety profile.

Evidence DimensionTopoisomerase II Isoform Selectivity
Target Compound DataSelective for stabilizing Topoisomerase IIα-DNA complexes
Comparator Or BaselineNon-selective agents like Doxorubicin which target both Topo IIα and Topo IIβ
Quantified DifferenceNot quantified as a ratio, but demonstrated through cellular immunodetection assays.
ConditionsCellular immunodetection of complex of enzyme-to-DNA (ICE) assay.

This isoform selectivity allows researchers to specifically probe the effects of Topoisomerase IIα inhibition in cancer models while minimizing off-target effects on Topoisomerase IIβ that can lead to cardiotoxicity.

Preclinical In Vivo Cancer Models Requiring Long-Term Dosing

The significantly lower cumulative cardiotoxicity of Piroxantrone compared to Mitoxantrone and Doxorubicin makes it a suitable choice for in vivo efficacy studies that require extended treatment regimens, reducing the risk of animal morbidity due to cardiac failure rather than tumor progression.

Investigating Topoisomerase IIα-Specific Mechanisms in Cancer Biology

Given its selectivity for targeting the Topoisomerase IIα isoform over the IIβ isoform, Piroxantrone serves as a more precise pharmacological tool than less selective agents to study the specific roles of Topo IIα in DNA replication, cell cycle progression, and drug resistance in cancer cells.

High-Throughput Screening and In Vitro Assays on Cardiotoxicity-Sensitive Cell Lines

When screening for synergistic drug combinations or performing mechanistic studies on cell lines sensitive to oxidative stress or cardiac-like phenotypes (e.g., iPSC-derived cardiomyocytes), Piroxantrone's reduced toxicity profile provides a cleaner baseline for assessing the effects of other agents.

Studies in Models with Pre-existing Anthracycline-Induced Damage

Research focused on overcoming resistance or managing toxicity in systems previously exposed to anthracyclines can utilize Piroxantrone, as it does not exacerbate pre-existing cardiomyopathy in the same way as another course of Doxorubicin or Mitoxantrone would.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

411.19065430 Da

Monoisotopic Mass

411.19065430 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YL4TY9WH22

Pharmacology

Piroxantrone is an anthrapyrazole antineoplastic antibiotic. Piroxantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. Although less cardiotoxic than doxorubicin, this agent exhibits a narrow spectrum of antineoplastic activity. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Stability Shelf Life

Bulk: Samples stored at 25 °C under both light and dark conditions at 50 °C in the dark for three months showed no significant degradation (HPLC). Solution: A solution containing 10.2 mg/mL in water showed approximately 5% degradation in 24 hours. The test sample exhibited < 10% degradation in 48 hours.

Dates

Last modified: 02-18-2024
1: Liang H, Wu X, Guziec LJ, Guziec FS Jr, Larson KK, Lang J, Yalowich JC, Hasinoff BB. A structure-based 3D-QSAR study of anthrapyrazole analogues of the anticancer agents losoxantrone and piroxantrone. J Chem Inf Model. 2006 Jul-Aug;46(4):1827-35. PubMed PMID: 16859314.
2: Hasinoff BB, Tran KT. The displacement of iron(III) from its complexes with the anticancer drugs piroxantrone and losoxantrone by the hydrolyzed form of the cardioprotective agent dexrazoxane. J Inorg Biochem. 1999 Nov-Dec;77(3-4):257-9. PubMed PMID: 10643663.
3: Herman EH, Zhang J, Hasinoff BB, Tran KT, Chadwick DP, Clark JR Jr, Ferrans VJ. Comparison of the chronic toxicity of piroxantrone, losoxantrone and doxorubicin in spontaneously hypertensive rats. Toxicology. 1998 Jun 26;128(1):35-52. PubMed PMID: 9704904.
4: Lincoln S, Blessing JA, McGehee R, Lentz SS. Phase II trial of piroxantrone in advanced squamous cell carcinoma of the cervix: a Gynecological Oncology Group study. Am J Clin Oncol. 1997 Feb;20(1):84-5. PubMed PMID: 9020296.
5: Malviya VK, Liu PY, Goldberg DA, Hantel A, O'Toole RV, Roach RW, Conrad ME, Alberts DS. A phase II trial of piroxantrone in endometrial cancer: Southwest Oncology Group study 8918. Anticancer Drugs. 1996 Jul;7(5):527-30. PubMed PMID: 8862719.
6: Albain KS, Liu PY, Hantel A, Poplin EA, O'Toole RV, Wade JL 3rd, Maddox AM, Alberts DS. A phase II trial of piroxantrone in advanced ovarian carcinoma after failure of platinum-based chemotherapy: Southwest Oncology Group Study 8904. Gynecol Oncol. 1995 Jun;57(3):407-11. PubMed PMID: 7774846.
7: Sosman JA, Flaherty LE, Liu PY, Fletcher W, Thompson JA, Hantel A, Sondak V. A phase II trial of piroxantrone in disseminated malignant melanoma. A Southwest Oncology Group study. Invest New Drugs. 1995;13(1):83-7. PubMed PMID: 7499114.
8: Ingle JN, Kuross SA, Mailliard JA, Loprinzi CL, Jung SH, Nelimark RA, Krook JE, Long HJ. Evaluation of piroxantrone in women with metastatic breast cancer and failure on nonanthracycline chemotherapy. Cancer. 1994 Sep 15;74(6):1733-8. PubMed PMID: 8082075.
9: Pazdur R, Bready B, Scalzo AJ, Brandof JE, Close DR, Kolbye S, Winn RJ. Phase II trial of piroxantrone in metastatic gastric adenocarcinoma. Invest New Drugs. 1994;12(3):263-5. PubMed PMID: 7896547.
10: Hantel A, Tangen C, Gluck WL, Macdonald JS. Phase II trial of piroxantrone in gastric carcinoma. A Southwest Oncology Group study. Invest New Drugs. 1994;12(2):159-61. PubMed PMID: 7860236.
11: Ravdin PM, Green S, Doroshow JH, Martino S. Phase II trial of piroxantrone in metastatic breast cancer. A Southwest Oncology Group study. Invest New Drugs. 1994;12(4):333-6. PubMed PMID: 7775136.
12: Zalupski MM, Benedetti J, Balcerzak SP, Hutchins LF, Belt RJ, Hantel A, Goodwin JW. Phase II trial of piroxantrone for advanced or metastatic soft tissue sarcomas. A Southwest Oncology Group study. Invest New Drugs. 1993 Nov;11(4):337-41. PubMed PMID: 8157477.
13: Jenkins TR, Tangen C, Macdonald JS, Weiss G, Chapman R, Hantel A. A phase II trial of piroxantrone in adenocarcinoma of the pancreas. A Southwest Oncology Group study. Invest New Drugs. 1993 Nov;11(4):329-31. PubMed PMID: 8157474.
14: Berg SL, Balis FM, Godwin KS, Poplack DG. Pharmacokinetics, cerebrospinal fluid penetration, and metabolism of piroxantrone in the rhesus monkey. Invest New Drugs. 1993 Nov;11(4):255-61. PubMed PMID: 8157468.
15: Savarese DM, Denicoff AM, Berg SL, Hillig M, Baker SP, O'Shaughnessy JA, Chow C, Otterson GA, Balis FM, Poplack DG, et al. Phase I study of high-dose piroxantrone with granulocyte colony-stimulating factor. J Clin Oncol. 1993 Sep;11(9):1795-803. PubMed PMID: 7689093.
16: Berg SL, Savarese DM, Balis FM, Denicoff AM, Hillig M, O'Shaughnessy JA, Poplack DG, Cowan KH. Pharmacokinetics of piroxantrone in a phase I trial of piroxantrone and granulocyte-colony stimulating factor. Cancer Res. 1993 Jun 1;53(11):2587-90. PubMed PMID: 7684320.
17: Taylor SA, Benedetti J, Schuller D, Richman SP, Broun GO, Hantel A. Phase II trial of piroxantrone in patients with recurrent and metastatic squamous cell carcinoma of the head and neck. A Southwest Oncology Group trial. Invest New Drugs. 1993 May-Aug;11(2-3):227-9. PubMed PMID: 8262737.
18: Chang AY, Kim K, Glick J, Anderson T, Karp D, Johnson D. Phase II study of taxol, merbarone, and piroxantrone in stage IV non-small-cell lung cancer: The Eastern Cooperative Oncology Group Results. J Natl Cancer Inst. 1993 Mar 3;85(5):388-94. PubMed PMID: 8094467.
19: Allen A, Wolf M, Crawford ED, Davis MP, Natale RB, Barnett ML. Phase II evaluation of piroxantrone in renal cell carcinoma. A Southwest Oncology Group Study. Invest New Drugs. 1992 Jul;10(2):129-32. PubMed PMID: 1500267.
20: Williamson SK, Crowley JJ, Livingston R, Hantel A, Doroshow JH. Phase II trial of piroxantrone in advanced non-small cell carcinoma of the lung. A Southwest Oncology Group study. Invest New Drugs. 1992 Apr;10(1):29-30. PubMed PMID: 1318871.
21: Hantel A, Donehower RC, Rowinsky EK, Vance E, Clarke BV, McGuire WP, Ettinger DS, Noe DA, Grochow LB. Phase I study and pharmacodynamics of piroxantrone (NSC 349174), a new anthrapyrazole. Cancer Res. 1990 Jun 1;50(11):3284-8. PubMed PMID: 2334921.
22: Clarke BV, Harwood KV, Donehower R. Local toxicity of piroxantrone: an anthrapyrazole with irritant and vesicant properties similar to those of doxorubicin. J Natl Cancer Inst. 1989 Sep 6;81(17):1331-2. PubMed PMID: 2769786.
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